molecular formula C8H9FN2O3 B13620270 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Cat. No.: B13620270
M. Wt: 200.17 g/mol
InChI Key: CGRLXQIAHHLTCA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted nitrophenyl group, and an ethan-1-ol moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a batch or continuous reactor, with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, its nitro and fluoro groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol: Similar structure but with different substitution pattern on the phenyl ring.

    2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol: Contains a chloro group instead of a nitro group.

    2-Amino-2-(4-nitrophenyl)ethan-1-ol: Lacks the fluoro substitution

Uniqueness

2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-amino-2-(2-fluoro-4-nitrophenyl)ethanol

InChI

InChI=1S/C8H9FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(10)4-12/h1-3,8,12H,4,10H2

InChI Key

CGRLXQIAHHLTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(CO)N

Origin of Product

United States

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